molecular formula C10H7FO3S B3113399 5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid CAS No. 1954362-96-9

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B3113399
CAS No.: 1954362-96-9
M. Wt: 226.23
InChI Key: SSBINRNRJXIIPN-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and organic materials . The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-fluoro-2-methoxybenzaldehyde with thioglycolic acid under basic conditions to form the corresponding benzothiophene derivative . The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes .

Scientific Research Applications

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to enzymes and receptors, leading to various biological effects. The compound may inhibit key enzymes involved in disease pathways or modulate receptor activity to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and potential biological activity. These functional groups make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3S/c1-14-7-4-8-5(2-6(7)11)3-9(15-8)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBINRNRJXIIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(SC2=C1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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